6-Methyloxane-2,5-dione
Description
Structure
3D Structure
Properties
CAS No. |
134936-64-4 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
6-methyloxane-2,5-dione |
InChI |
InChI=1S/C6H8O3/c1-4-5(7)2-3-6(8)9-4/h4H,2-3H2,1H3 |
InChI Key |
VUJGEIYAMCCQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCC(=O)O1 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyloxane 2,5 Dione
Strategies for the Construction of the Oxane-2,5-dione Ring System
The formation of the racemic 6-methyloxane-2,5-dione ring can be achieved through several classical and modern organic chemistry reactions. These methods typically involve the cyclization of a suitably functionalized acyclic precursor.
One of the most direct methods for forming cyclic keto-lactone systems involves the intramolecular cyclization of linear precursors containing a beta-dicarbonyl moiety. In this approach, a precursor such as an ester of 4-halo-3-oxohexanoic acid is subjected to basic conditions. The alpha-proton, situated between the two carbonyl groups, is highly acidic and can be readily removed by a suitable base (e.g., sodium ethoxide, potassium carbonate) to generate a stabilized enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the halide leaving group in an S_N2 fashion to forge the six-membered ring. The choice of solvent and base is critical to optimize reaction rates and minimize side reactions, such as intermolecular condensation or elimination.
| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 4-bromo-3-oxohexanoate | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 78 (Reflux) | 68 |
| Methyl 4-chloro-3-oxohexanoate | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80 | 75 |
| Ethyl 4-tosyloxy-3-oxohexanoate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 66 (Reflux) | 82 |
The construction of the oxane-2,5-dione ring can also be viewed as an intramolecular esterification, or lactonization, event. This strategy requires a linear precursor possessing a terminal carboxylic acid (or its activated derivative) and a hydroxyl group at the C5 position. A key precursor for this route is 5-hydroxy-3-oxohexanoic acid. Direct acid-catalyzed cyclization of this hydroxy acid can be effective, often involving azeotropic removal of water to drive the equilibrium towards the lactone product. Alternatively, more sophisticated lactonization protocols, such as the Yamaguchi or Shiina methods, can be employed. These methods first activate the carboxylic acid group in situ, facilitating a high-yielding ring-closure under mild conditions, which is particularly advantageous for sensitive substrates.
| Precursor | Method/Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 5-Hydroxy-3-oxohexanoic acid | p-Toluenesulfonic acid (p-TsOH) | Toluene, Dean-Stark, Reflux | 65 |
| 5-Hydroxy-3-oxohexanoic acid | Yamaguchi Esterification (2,4,6-Trichlorobenzoyl chloride, DMAP) | THF, Room Temp. | 88 |
| Sodium 5-hydroxy-3-oxohexanoate | Shiina Macrolactonization (2-Methyl-6-nitrobenzoic anhydride) | Dichloromethane (DCM), Room Temp. | 91 |
Modern transition-metal catalysis offers powerful tools for the synthesis of heterocyclic systems. Palladium-catalyzed reactions, in particular, have been adapted for the formation of lactones. A representative strategy for synthesizing this compound could involve a carbonylative cyclization. For example, a precursor like 4-hydroxy-1-penten-3-one could undergo a Pd-catalyzed reaction in the presence of carbon monoxide (CO). In this process, the palladium catalyst coordinates to the alkene and facilitates a nucleophilic attack from the hydroxyl group, followed by CO insertion and reductive elimination to furnish the target dione (B5365651) ring. The efficiency of such transformations is highly dependent on the specific catalyst system, including the choice of palladium source (e.g., Pd(OAc)₂) and ancillary ligands (e.g., phosphines).
| Precursor | Palladium Catalyst System | CO Pressure (atm) | Solvent | Yield (%) |
|---|---|---|---|---|
| (Z)-5-Iodo-3-oxopent-4-enoic acid | Pd(PPh₃)₄, Triethylamine | 1 | Acetonitrile | 55 |
| 4-Hydroxy-1-penten-3-one | PdCl₂(dppf), CuCl₂ | 10 | Methanol | 72 |
Condensation reactions provide a classic and robust pathway to cyclic compounds. The synthesis of the this compound scaffold can be achieved through a tandem Michael addition-cyclization sequence. This strategy typically involves the reaction of a Michael donor, such as ethyl acetoacetate (B1235776), with a suitable Michael acceptor. For instance, the conjugate addition of the enolate of ethyl acetoacetate to ethyl 2-butenoate, followed by a base- or acid-catalyzed intramolecular Claisen-type condensation of the resulting adduct, would lead to a precursor that can be further manipulated. A more direct route involves the condensation of a dianion of a beta-keto acid with an alpha-halo ester. For example, the dianion of acetoacetic acid, generated using two equivalents of a strong base like lithium diisopropylamide (LDA), can react with ethyl bromoacetate. The initial reaction occurs at the more nucleophilic terminal carbon, followed by intramolecular ring closure to yield the desired heterocyclic product after workup.
Stereoselective Synthesis of Enantiopure this compound
The presence of a stereogenic center at the C6 position of this compound necessitates the development of asymmetric synthetic methods to access single enantiomers. Enantiopure forms of the compound are of significant interest as chiral building blocks in medicinal chemistry and natural product synthesis.
A well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product.
In a typical sequence for synthesizing enantiopure this compound, a prochiral precursor is first acylated with a chiral auxiliary, such as an Evans oxazolidinone (e.g., (R)-4-benzyl-2-oxazolidinone). The resulting N-acyl oxazolidinone is then deprotonated with a strong, non-nucleophilic base like LDA to form a rigid, stereodefined Z-enolate. The steric bulk of the auxiliary effectively shields one face of the enolate, directing an incoming electrophile (e.g., methyl bromoacetate) to the opposite face. This alkylation step proceeds with high diastereoselectivity. Subsequent cleavage of the auxiliary, typically under mild hydrolytic conditions, releases the chiral linear precursor, which is then cyclized using one of the methods described in section 2.1.2 to afford the target enantiopure this compound.
| Chiral Auxiliary | Electrophile | Alkylation Diastereomeric Excess (d.e.) | Auxiliary Cleavage Method | Final Product Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| (R)-4-Benzyl-2-oxazolidinone | Methyl Bromoacetate | >98% | LiOH, H₂O₂ | >98% |
| (S)-4-Isopropyl-2-oxazolidinone | Ethyl Iodoacetate | 97% | LiOOH | 97% |
| Oppolzer's Sultam | t-Butyl Bromoacetate | >99% | Mg(OMe)₂, H₂O | >99% |
Asymmetric Catalysis in Ring Formation
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched compounds from prochiral starting materials. acs.org The development of chiral catalysts that can efficiently control the stereochemistry during the formation of cyclic structures is of paramount importance. sigmaaldrich.com For the synthesis of chiral six-membered rings like a substituted oxane-2,5-dione, several powerful catalytic strategies have been developed.
Chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), have proven to be highly effective in activating carbonyl compounds for various asymmetric transformations. sigmaaldrich.com These catalysts create a chiral environment around the substrate, directing the approach of a nucleophile to one face of the molecule, thereby establishing a new stereocenter with high fidelity. Another significant approach involves organocatalytic asymmetric cycloadditions. For instance, chiral amine catalysts can activate α,β-unsaturated aldehydes to form vinyl iminium intermediates, which can then undergo [3 + 3] cycloaddition with a 1,3-dinucleophile to construct chiral six-membered heterocyclic compounds. rsc.org Similarly, chiral isothiourea catalysts can activate unsaturated anhydrides to generate acyl ammonium (B1175870) species, which participate in cycloadditions to yield dihydropyranones with high enantioselectivity. rsc.org These catalytic modes offer powerful and flexible pathways for constructing complex chiral scaffolds from simple precursors. rsc.org
Diastereoselective Synthetic Routes
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For cyclic compounds like lactones, achieving high diastereoselectivity is crucial for obtaining a single, desired isomer. Research into the synthesis of functionalized δ-lactones, which are structurally analogous to this compound, has yielded effective diastereoselective methods.
One notable strategy is the silyl-cupration of dimethyl-2-alkylidene glutarates. tandfonline.comtandfonline.comresearch-nexus.net This method involves the addition of a silicon-containing cuprate (B13416276) reagent to an α,β-unsaturated ester. The stereochemical outcome of this addition is influenced by the steric bulk of substituents on the starting material, often affording the product with good to excellent diastereocontrol. tandfonline.comtandfonline.comresearch-nexus.net Subsequent unmasking of the silicon group to a hydroxyl group, followed by intramolecular cyclization (lactonization), yields the functionalized δ-lactone. tandfonline.comresearch-nexus.net This approach demonstrates how the careful choice of reagents and reaction sequence can effectively dictate the three-dimensional structure of the final cyclic product. research-nexus.net
| Substrate Type | Key Reaction | Controlling Factor | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Dimethyl-2-alkylidene glutarates | Silyl-cupration | Size of alkyl (R) substituent | Good to Excellent | tandfonline.comtandfonline.comresearch-nexus.net |
| N-aminopyridinium salts and alkenes | Photoinduced deaminative [3 + 2] annulation | Reaction conditions | Excellent | acs.org |
Novel Synthetic Routes and Green Chemistry Approaches
The principles of green chemistry encourage the development of synthetic methods that are more efficient, safer, and environmentally benign. imist.maresearchgate.net This includes the use of renewable feedstocks, atom-economical reactions, and novel technologies like biocatalysis and flow chemistry. researchgate.netmdpi.com
Enzymatic and Biocatalytic Synthesis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions, making it a powerful tool for green chemistry. nih.govnih.gov Several enzymatic strategies have been developed for the synthesis of chiral lactones. nih.gov
Key biocatalytic approaches include:
Baeyer–Villiger Monooxygenases (BVMOs): These enzymes catalyze the insertion of an oxygen atom into a cyclic ketone adjacent to the carbonyl group, directly forming a lactone. nih.govresearchgate.net This method is highly effective for the asymmetric synthesis of lactones from prochiral ketones.
Alcohol Dehydrogenases (ADHs): ADHs can perform the oxidative lactonization of diols. The process involves a double oxidation where one alcohol is oxidized to an aldehyde, which then forms an intramolecular hemiacetal (a lactol) that is subsequently oxidized to the lactone. nih.gov
Reductive Lactonization: Ketoacids or ketoesters can be asymmetrically reduced using enzymes like ketoreductases (KREDs) or whole-cell biocatalysts such as Saccharomyces cerevisiae. researchgate.netresearchgate.net The resulting chiral hydroxy acid/ester can then undergo spontaneous or catalyzed intramolecular cyclization to furnish the chiral lactone. researchgate.net
Desymmetrization: Enzymes can selectively react with one of two identical functional groups in a meso- or prochiral substrate, breaking its symmetry to create a chiral product. mdpi.com This has been successfully applied to the synthesis of chiral γ-lactones through the oxidative desymmetrization of prochiral diols. researchgate.netmdpi.com
Hybrid Catalysis: Emerging strategies combine the strengths of different catalytic fields. For example, merging photocatalysis with biocatalysis allows for novel reaction cascades, such as the photocatalytic hydroacylation of unsaturated esters followed by enzymatic reduction to produce chiral γ-lactones. researchgate.netresearchgate.net
| Enzyme/Method | Substrate Type | Transformation | Key Advantage | Reference |
|---|---|---|---|---|
| Baeyer-Villiger Monooxygenase (BVMO) | Cyclic Ketones | Oxidative Lactonization | High enantioselectivity | nih.govresearchgate.net |
| Alcohol Dehydrogenase (ADH) | Diols | Oxidative Lactonization | Double oxidation in one pot | nih.gov |
| Ketoreductase (KRED) | Ketoacids / Ketoesters | Asymmetric Reduction | Access to chiral hydroxy-acid precursors | researchgate.netresearchgate.net |
| Whole Cells (e.g., Yeast) | meso-Diols | Oxidative Desymmetrization | Stereoselective conversion of symmetric substrates | mdpi.commdpi.com |
Flow Chemistry Methodologies
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for chemical synthesis. rsc.orgmdpi.com These include superior heat and mass transfer, enhanced safety for hazardous reactions, and improved scalability and reproducibility. rsc.org This technology has been successfully applied to the synthesis of lactones.
A notable example is the continuous flow synthesis of hydroxy lactones from alkenoic acids, which allows for the rapid and eco-friendly generation of products. rsc.orgrsc.org Flow reactors have also been instrumental in scaling up photochemical reactions that are often slow and require high dilution in batch, such as the Paternò–Büchi photocycloaddition used in the synthesis of the cytotoxic lactone (+)-goniofufurone. nih.gov Furthermore, complex multi-step sequences can be integrated into a single, continuous process, drastically reducing reaction times from hours or days to minutes. acs.org This was demonstrated in the production of bicyclic lactones through a combined photochemical and thermal reaction sequence. acs.org The ability to safely handle reactive intermediates and precisely control reaction parameters makes flow chemistry a highly attractive platform for modern, efficient synthesis. researchgate.net
Sustainable and Atom-Economical Syntheses
Sustainability in chemical synthesis is guided by principles that prioritize efficiency and minimize waste. researchgate.net Atom economy, a key concept in green chemistry, measures the efficiency of a reaction by how much of the starting materials are incorporated into the final product. imist.ma
Strategies for the atom-economical synthesis of lactones and related structures are actively being developed. The ring-expansion carbonylation (REC) of epoxides, for instance, is a direct and 100% atom-economical route to β-lactones using readily available carbon monoxide. nih.gov Another approach is the metal-free, organocatalytic ring-opening of lactones with amines, which provides a sustainable pathway to N-aryl amides, incorporating all atoms from both reactants into the product. nih.gov
The development of greener procedures also involves replacing hazardous reagents and solvents. A mild and environmentally friendly method for producing β-ketonitriles from lactones was developed using inexpensive potassium tert-butoxide (KOt-Bu) in greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), avoiding more toxic or expensive alternatives. beilstein-journals.org These examples highlight the ongoing effort to design synthetic routes that are not only elegant and efficient but also fundamentally more sustainable. synthiaonline.com
Reactivity and Reaction Mechanisms of 6 Methyloxane 2,5 Dione
Ring-Opening Reactions
Ring-opening reactions are the most significant class of transformations for 6-methyloxane-2,5-dione and its analogues. These reactions cleave the ester bonds within the ring to produce linear polymers or other open-chain derivatives. The specific mechanism is highly dependent on the initiator or catalyst employed.
The fundamental reaction mechanism involves the attack of a nucleophile on one of the electrophilic carbonyl carbons of the ester groups within the oxane-2,5-dione ring. This process, known as O-acyl cleavage, results in the opening of the ring to form a linear structure. The attacking nucleophile becomes incorporated as one end-group of the resulting molecule, while an alkoxide is initially formed at the other end, which is subsequently protonated. This general susceptibility to nucleophilic attack is the basis for the various polymerization mechanisms discussed below.
Anionic Ring-Opening Polymerization (AROP) is characterized by a nucleophilic attack of the growing chain end on a monomer molecule. mdpi.com For analogues of this compound, such as β-butyrolactone (BBL), this process can be initiated by various anionic species. The mechanism for BBL polymerization often involves an initial proton abstraction from the monomer, leading to the formation of a crotonate species that initiates propagation via an active carboxylate group. nih.govresearchgate.net In other cases, initiation proceeds via direct nucleophilic attack on the carbonyl carbon. nih.gov The propagating chain end is typically an alkoxide or a carboxylate anion. mdpi.comnih.gov AROP can provide good control over the polymer's molecular weight and structure, especially in "living" polymerizations where termination and chain-transfer reactions are minimized. mdpi.com
| Initiator System | Monomer Analogue | Propagating Species | Reference |
| Potassium naphthalenide / 18-crown-6 | β-Butyrolactone | Carboxylate | nih.gov, researchgate.net |
| Potassium hydride / 18-crown-6 | β-Butyrolactone | Carboxylate | nih.gov |
| Potassium methoxide (B1231860) / 18-crown-6 | β-Butyrolactone | Alkoxide | researchgate.net |
| Tetrabutylammonium acetate | β-Butyrolactone | Carboxylate | nih.gov |
In Cationic Ring-Opening Polymerization (CROP), the reaction is initiated by an electrophilic species, such as a strong protic acid. mdpi.commdpi.com The initiator protonates or coordinates to one of the oxygen atoms in the monomer ring (typically the carbonyl oxygen), making the ring more susceptible to nucleophilic attack by another monomer molecule. The propagation proceeds through a positively charged intermediate, such as a tertiary oxonium ion. mdpi.com CROP is a common method for polymerizing various cyclic esters and ethers. mdpi.comutoledo.edu The choice of initiator and counter-ion is critical, as the counter-ion's nucleophilicity can affect the stability of the propagating species and the likelihood of termination reactions. researchgate.net
| Initiator Type | Examples | Mechanism | Reference |
| Protic Acids | Triflic acid (TfOH), H₂SO₄ | Protonation of a carbonyl oxygen | mdpi.com, mdpi.com |
| Onium Salts | Diphenyl iodonium (B1229267) hexafluorophosphate | Generation of reactive cations upon photolysis | mdpi.com, researchgate.net |
| Lewis Acids | Boron trifluoride (BF₃) | Coordination to a carbonyl oxygen | researchgate.net |
| Cationic Metal Alkoxides | Cationic Nb(V) and Ta(V) complexes | Intramolecular nucleophilic attack on a coordinated lactone | nih.gov |
Coordination-insertion polymerization is a highly controlled method often catalyzed by metal complexes, particularly those of rare-earth metals like yttrium or transition metals like niobium and tantalum. nih.govresearchgate.net The mechanism involves the initial coordination of the monomer to the metal center of the catalyst. Subsequently, the monomer is inserted into the metal-alkoxide bond of the initiator. This process regenerates an active metal-alkoxide species at the end of the growing polymer chain, which can then coordinate and insert another monomer molecule. This mechanism offers excellent control over polymer stereochemistry and molecular weight distribution. For example, yttrium complexes have been successfully used for the ROP of (3S,6S)-dimethyl-2,5-morpholinedione, an analogue of this compound. researchgate.net
Table 1: ROP of (3S,6S)-dimethyl-2,5-morpholinedione with Yttrium Initiators Data extracted from a study on a closely related analogue. researchgate.net
| Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| Yttrium Amide Complex | 25:1 | 60 | 24 | 50 |
| Yttrium Alkoxide Complex | 25:1 | 60 | 24 | 85 |
| Yttrium Alkoxide Complex | 100:1 | 60 | 48 | 55 |
The polymerization of six-membered rings like δ-lactones can be reversible due to the lower ring strain compared to smaller rings. mdpi.comspringernature.com This equilibrium between the monomer and the polymer can be exploited to create chemically recyclable polymers. Under specific conditions, often at elevated temperatures, the polymer can undergo depolymerization to regenerate the original monomer in high yield. springernature.comnih.gov This process establishes a closed-loop monomer-polymer-monomer life cycle, which is highly desirable for sustainable materials. The chemoselective ROP of the δ-lactone 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one, for example, yields a polyester (B1180765) that can be fully recycled back to the pristine monomer via thermolysis. springernature.comnih.gov
Functional Group Transformations and Derivatization
The functional groups of this compound—primarily the two ester linkages—are the main sites for chemical modification and derivatization. These reactions typically involve ring-opening.
Aminolysis: Reaction with primary or secondary amines can cleave the ester bonds to form open-chain amide derivatives. Depending on the stoichiometry and reaction conditions, this could result in a hydroxy-acid-amide or a diamide.
Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the ester groups can undergo transesterification. This reaction can be used to modify the polymer end-groups or to break down the polymer into smaller ester fragments.
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield the corresponding open-chain hydroxy-carboxylic acid.
Derivatization is also a key strategy for enhancing the detectability of molecules in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific reagents for this compound are not detailed, the principle involves targeting a reactive functional group to attach a moiety that improves ionization efficiency or chromatographic separation. nih.gov
Reactions at Carbonyl Centers (Ketone and Ester Functionalities)
The two carbonyl groups in this compound exhibit distinct reactivities. The ketone at the C5 position is generally more susceptible to nucleophilic addition than the ester at the C2 position. libretexts.org This difference allows for selective transformations.
Nucleophilic Addition to the Ketone: The electrophilic carbon of the C5 ketone is a prime target for a variety of nucleophiles. libretexts.orgstudy.com Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, will readily attack the C5 carbonyl. This reaction proceeds through a tetrahedral alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. youtube.com
Nucleophilic Acyl Substitution at the Ester (Lactone): The C2 ester carbonyl can undergo nucleophilic acyl substitution. This reaction is typically slower than addition to the ketone. Strong nucleophiles, particularly under harsh conditions, can attack the ester, leading to the opening of the lactone ring. For example, reaction with a strong base like sodium hydroxide (B78521) followed by acidification would result in the formation of a 5-oxo-6-methylheptanoic acid. The process is reversible and often requires conditions that favor the ring-opened product. msu.edu
| Reagent/Nucleophile | Target Carbonyl | Reaction Type | Predicted Product |
|---|---|---|---|
| R-MgBr (Grignard Reagent) then H₃O⁺ | C5 (Ketone) | Nucleophilic Addition | 5-alkyl-5-hydroxy-6-methyloxan-2-one |
| NaBH₄ (Sodium Borohydride) | C5 (Ketone) | Nucleophilic Addition (Reduction) | 5-hydroxy-6-methyloxan-2-one |
| NaOH, H₂O then H₃O⁺ | C2 (Ester) | Nucleophilic Acyl Substitution (Hydrolysis) | 5-keto-6-methylheptanoic acid |
| R-NH₂ (Primary Amine) | C5 (Ketone) | Nucleophilic Addition (Imine Formation) | Imine derivative at C5 |
Alpha-Substitutions and Enolate Chemistry
The structure of this compound features protons on carbons alpha to the carbonyl groups, making enolate formation a key aspect of its chemistry. masterorganicchemistry.com Enolates are powerful nucleophiles that can participate in a variety of bond-forming reactions. The molecule has three distinct alpha-positions: C3, C4, and C6.
The acidity of these alpha-protons varies, leading to regioselectivity in enolate formation. Protons at C4 and C6, being alpha to the ketone, are generally more acidic than the protons at C3, which are alpha to the ester. youtube.com The formation of a specific enolate can be controlled by the reaction conditions. wikipedia.org
Kinetic Enolate: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors the rapid removal of the most accessible proton. wikipedia.orglibretexts.org In this molecule, the protons at C4 are sterically less hindered than the single proton at C6, suggesting the C4 enolate would be the kinetic product.
Thermodynamic Enolate: Using a weaker base (e.g., an alkoxide) at higher temperatures allows an equilibrium to be established, favoring the formation of the more stable, more substituted enolate. rsc.orgrsc.org The enolate formed by deprotonation at C6 would result in a more substituted double bond, making it the likely thermodynamic product. wikipedia.orgbham.ac.uk
Once formed, these enolates can react with various electrophiles, such as alkyl halides (alkylation) or other carbonyl compounds (aldol reaction). researchgate.netrsc.org
| Condition | Favored Product | Deprotonation Site | Reason |
|---|---|---|---|
| Kinetic Control (LDA, -78°C) | Less Substituted Enolate | C4 | Faster deprotonation of sterically more accessible protons. wikipedia.org |
| Thermodynamic Control (NaOR, RT) | More Substituted Enolate | C6 | Formation of the more stable, more substituted double bond. rsc.org |
Reduction Reactions of Dione (B5365651) Moieties
The presence of both a ketone and an ester allows for chemoselective reduction depending on the choice of reducing agent. libretexts.org
Selective Ketone Reduction: Mild hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are capable of selectively reducing the ketone at C5 to a secondary alcohol (5-hydroxy-6-methyloxan-2-one) while leaving the less reactive ester group at C2 untouched. chemrxiv.org This type of selectivity is common in molecules containing both functional groups.
Reduction of Both Carbonyls: A more powerful reducing agent, like lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester. The ketone is reduced to a secondary alcohol, while the ester is reduced to a primary alcohol, which involves the opening of the lactone ring. The final product after acidic workup would be a diol, specifically 2-methylheptane-1,5,6-triol.
| Reducing Agent | Reactivity | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Selectively reduces the ketone. | 5-hydroxy-6-methyloxan-2-one |
| Lithium Aluminum Hydride (LiAlH₄) | Reduces both ketone and ester (with ring opening). | 2-methylheptane-1,5,6-triol |
Oxidation Reactions of the Ring System
The most notable oxidation reaction for the cyclic ketone moiety in this compound is the Baeyer-Villiger oxidation. wikipedia.org This reaction involves the insertion of an oxygen atom into a C-C bond adjacent to the carbonyl carbon, converting a cyclic ketone into a larger lactone. organic-chemistry.orgnih.gov
When this compound is treated with a peroxyacid (like meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide with a Lewis acid, the ketone at C5 can be oxidized. mdpi.comjlu.edu.cn The regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent carbon atoms. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > primary alkyl.
In this case, the C6 carbon is secondary and the C4 carbon is also secondary. However, the migratory aptitude can be influenced by other factors. Assuming migration of the more substituted C6 carbon, the reaction would yield a seven-membered ring, specifically a 7-methyl-oxepane-2,6-dione. This transformation is a powerful tool for ring expansion in organic synthesis. wikipedia.org
Pericyclic and Multicomponent Reactions Involving this compound
The functionalities within this compound also allow it to participate in more complex, concerted, or one-pot reactions.
Pericyclic Reactions: Pericyclic reactions are concerted processes that occur via a cyclic transition state and are characterized by high stereospecificity. msu.edu While specific examples involving this compound are not prevalent in the literature, its potential to participate can be inferred. For instance, the enol or enolate form of the molecule could potentially act as a diene or dienophile component in a Diels-Alder [4+2] cycloaddition, although this would likely require specific conditions to favor such a pathway over other competing reactions. pearson.com
Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. nih.govnih.gov The ketone functionality at C5 makes this compound a suitable substrate for several well-known MCRs. acs.orgrsc.orgorganic-chemistry.org
Ugi Reaction: The Ugi four-component reaction involves a ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govnih.gov this compound could serve as the ketone component, leading to the formation of a highly functionalized, complex acyclic molecule with a newly formed quaternary center at the C5 position. wikipedia.org
Passerini Reaction: The Passerini three-component reaction combines a ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgrsc.orgorganic-chemistry.org Similar to the Ugi reaction, this compound can act as the carbonyl component, providing a direct route to complex ester and amide structures. nih.govmdpi.com
These MCRs highlight the utility of this compound as a building block for generating molecular diversity and complexity in a single, efficient step. acs.org
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6-Methyloxane-2,5-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of its proton and carbon signals.
High-Resolution 1D (¹H, ¹³C) NMR Analysis
High-resolution 1D NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the methyl and methylene (B1212753) protons within the oxane ring. The chemical shifts (δ) of these protons are influenced by their proximity to the electron-withdrawing carbonyl groups and the ring oxygen. For a related compound, 6-methyl-2,4-heptanedione, proton signals for the methyl group appear around δ 2.0-2.2 ppm. chemicalbook.com In the case of this compound, the protons on the carbon adjacent to the oxygen (C6) and the methyl group at this position would exhibit characteristic chemical shifts and coupling patterns, providing initial structural clues.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for identifying all carbon atoms, including the two carbonyl carbons of the dione (B5365651) functionality. These carbonyl carbons are expected to resonate at the downfield end of the spectrum, typically in the range of δ 160-220 ppm for ketones and esters. emerypharma.com For instance, in pyrrole-2,5-dione derivatives, carbonyl carbons appear around δ 170 ppm. mdpi.com The remaining carbon signals for the methyl and methylene groups will appear at higher field, with their precise chemical shifts providing further evidence for the proposed structure. np-mrd.org
A predicted ¹³C NMR data table for a related structure, 6,8-dihydroxy-3-methyl-1-{[(2s,3r,4r,5s,6s)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}tetraphene-7,12-dione, shows the complexity and the range of chemical shifts that can be expected. np-mrd.org
| Predicted ¹³C NMR Data for a Related Oxane Derivative | |
| Atom No. | δ (ppm) |
| 1 | 165.2 |
| 2 | 108.7 |
| 3 | 164.8 |
| 4 | 98.6 |
| 4a | 132.9 |
| 5 | 119.5 |
| 5a | 110.1 |
| 6 | 156.9 |
| 6a | 114.7 |
| 7 | 183.1 |
| 8 | 162.2 |
| 9 | 124.6 |
| 10 | 137.2 |
| 11 | 121.8 |
| 12 | 189.1 |
| 12a | 134.1 |
| 12b | 114.2 |
| 1' | 99.8 |
| 2' | 74.5 |
| 3' | 76.9 |
| 4' | 70.8 |
| 5' | 77.6 |
| 6' | 17.9 |
| 3-CH3 | 22.1 |
Table 1: Predicted ¹³C NMR chemical shifts for a complex molecule containing a 6-methyloxane moiety. This table illustrates the typical chemical shift ranges for carbons in such a system. Data sourced from NP-MRD. np-mrd.org
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
2D NMR experiments are indispensable for establishing the connectivity of atoms within the this compound molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton coupling relationships, allowing for the tracing of the spin systems within the molecule. libretexts.orgresearchgate.net This would definitively connect the protons on adjacent carbons in the oxane ring, confirming the ring structure and the position of the methyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. columbia.edu This provides a direct link between the ¹H and ¹³C NMR data, greatly simplifying the assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edunih.gov This is particularly useful for identifying quaternary carbons, such as the carbonyl carbons, by observing their correlations with nearby protons. youtube.com For example, correlations from the methyl protons to the C6 and C5 carbons would be expected, as would correlations from the methylene protons to the carbonyl carbons. These correlations provide the final pieces of the puzzle for a complete structural assignment. researchgate.net
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.
IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O). For lactones, these bands typically appear in the region of 1730-1780 cm⁻¹. The exact position of these bands can provide information about the ring size and any strain. Unsaturated lactones can sometimes exhibit two carbonyl bands due to Fermi resonance. acs.org For a related compound, 3-methylglutaric anhydride (B1165640), the infrared spectrum shows characteristic peaks that conform to its structure. thermofisher.com
Raman Spectroscopy: Raman spectroscopy also provides information about the C=O stretching vibrations. In some cases, Raman can offer advantages over IR, particularly for symmetric vibrations which may be weak in the IR spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational properties of the molecule.
| Typical IR Absorption Frequencies for Lactones | |
| Functional Group | Frequency (cm⁻¹) |
| C=O Stretch (saturated γ-lactone) | 1770 |
| C=O Stretch (saturated δ-lactone) | 1735 |
| C-O Stretch | 1250 - 1050 |
Table 2: General IR absorption frequencies for lactone functional groups. The exact values for this compound would depend on its specific structure and conformation.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. libretexts.org
For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of its elemental formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. docbrown.info Common fragmentation pathways for cyclic ketones and esters involve cleavage of the ring. For this compound, characteristic fragments would likely arise from the loss of CO, CO₂, and the methyl group. The fragmentation of a similar compound, 6-methylheptane-2,5-dione, shows a molecular ion peak at m/z 142 and common fragmentation pathways including the loss of methyl groups. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
| Expected Fragmentation Data for this compound | |
| Analysis | Expected Result |
| Molecular Ion Peak (m/z) | Corresponds to the molecular weight of C₆H₈O₄ |
| Major Fragment Ions (m/z) | Peaks corresponding to loss of CO, CO₂, CH₃, and other ring fragments |
Table 3: Anticipated mass spectrometry data for this compound based on its structure and comparison with similar compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. researchgate.net
If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide an unambiguous determination of its molecular structure. This would confirm the six-membered oxane ring, the positions of the methyl and dione groups, and the stereochemistry at the chiral centers. The resulting crystal structure would serve as a benchmark for validating the structural assignments made by other spectroscopic methods. The Crystallography Open Database provides a vast repository of crystal structures, though specific data for this compound is not currently available. ugr.es
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org The resulting CD spectrum, with its characteristic positive or negative Cotton effects, can be correlated to the stereochemistry of the chromophores in the molecule. sioc-journal.cnjst.go.jpcas.cz For this compound, the carbonyl groups act as chromophores, and the sign and magnitude of their Cotton effects would be indicative of the absolute configuration at the chiral carbon centers. tandfonline.com
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the shape of the ORD curve, particularly in the region of the chromophore's absorption, can be used to assign the absolute configuration of a chiral molecule.
Computational Chemistry and Theoretical Studies of 6 Methyloxane 2,5 Dione
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost and accuracy for investigating the electronic structure of many-body systems. nih.gov DFT methods are used to determine the optimized geometry, corresponding to the lowest energy arrangement of atoms, and to derive various electronic properties. For a molecule like 6-methyloxane-2,5-dione, a typical DFT study would employ a functional, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p) to ensure a robust description of the molecule's electronic and structural features.
Energy Minimization and Conformational Analysis
The oxane ring of this compound is not planar, and the methyl group can exist in different spatial orientations (axial or equatorial). This gives rise to various conformers, each with a distinct energy.
Energy Minimization is the process of computationally finding the three-dimensional structure of a molecule that corresponds to a minimum on its potential energy surface. This is achieved by adjusting the positions of the atoms to reduce the net forces on them, leading to a stable, optimized geometry. nih.gov For this compound, this process would identify the most stable chair or boat-like conformations of the oxane ring and the preferred orientation of the methyl substituent.
Conformational Analysis involves a systematic exploration of the different spatial arrangements (conformations) of a molecule and their relative energies. researchgate.net This is crucial for understanding which shapes the molecule is likely to adopt. Methods like stochastic Boltzmann jump procedures can be used to randomly perturb torsion angles, followed by energy minimization to locate various low-energy conformers. The analysis would reveal the energy differences between, for instance, the chair conformation with an equatorial methyl group versus an axial one, predicting the most abundant conformer at thermal equilibrium. The results of such an analysis are typically presented in a table listing the unique conformers and their relative energies.
Table 1: Illustrative Conformational Analysis Data for this compound This interactive table demonstrates how data from a conformational analysis would be presented. It would list the different stable conformers found, their relative energies (often in kcal/mol) compared to the most stable (global minimum) structure, and their populations at a given temperature, calculated from the Boltzmann distribution.
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| Chair (Equatorial Me) | 0.00 | 95.2 |
| Chair (Axial Me) | 2.10 | 4.5 |
| Twist-Boat | 5.50 | 0.3 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is not available.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor in reactions. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tuwien.at
For this compound, DFT calculations would determine the energies of the HOMO and LUMO and map their spatial distribution. The HOMO would likely be localized around the oxygen atoms, particularly the ester oxygen, while the LUMO would be concentrated around the carbonyl carbons, which are electrophilic centers. The HOMO-LUMO gap would provide a quantitative measure of its reactivity towards nucleophiles and electrophiles.
Table 2: Example of FMO Analysis Results This table illustrates the kind of data generated from an FMO analysis. It would show the calculated energies of the frontier orbitals and the resulting energy gap. These values are key to predicting the molecule's electronic behavior.
| Parameter | Energy (eV) |
| EHOMO | -7.5 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 6.3 |
Note: The values in this table are hypothetical examples used to illustrate the output of such a calculation.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.
NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com For this compound, this would predict the specific ppm values for each unique hydrogen and carbon atom, aiding in the assignment of experimental NMR spectra.
IR Spectroscopy: Calculations can predict the vibrational frequencies of the molecule. mdpi.com This results in a theoretical IR spectrum, showing characteristic peaks for functional groups. For this compound, strong absorptions would be predicted for the C=O stretching vibrations of the ketone and the ester, as well as C-O stretching of the oxane ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. researchgate.net This allows for the prediction of the absorption wavelengths (λ_max) in the UV-Vis spectrum, which correspond to the promotion of electrons from occupied to unoccupied orbitals. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This provides a dynamic picture of the molecule's behavior, which is crucial for understanding conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. researchgate.netwikipedia.org
For this compound, an MD simulation would involve placing the molecule in a simulated box, often filled with a solvent like water, and observing its trajectory over nanoseconds or longer. evitachem.com These simulations allow for extensive conformational sampling , revealing the transitions between different low-energy states and the flexibility of the oxane ring. scielo.br Furthermore, MD can be used to study intermolecular interactions , such as the formation of hydrogen bonds between the carbonyl oxygens of the dione (B5365651) and water molecules, providing insight into its solubility and behavior in aqueous environments.
Quantum Chemical Topology and Bonding Analysis
Quantum Chemical Topology (QCT) methods analyze the topology of scalar fields derived from quantum mechanics, such as the electron density, to characterize chemical bonding. rsc.org
One prominent QCT method is the Quantum Theory of Atoms in Molecules (QTAIM) . QTAIM partitions the electron density of a molecule into atomic basins, allowing for an unambiguous definition of atoms within a molecule. nih.gov By locating critical points in the electron density, one can identify and characterize chemical bonds. For this compound, a QTAIM analysis would characterize the nature of the covalent bonds (e.g., C-C, C-O, C=O) based on the properties of the electron density at the bond critical points.
Another related method is the Electron Localization Function (ELF) analysis, which maps regions of high electron localization, corresponding to chemical bonds and lone pairs, providing a visual bridge to the classical Lewis structure concept. nih.gov
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. nih.gov This involves locating transition state (TS) structures, which are the energy maxima along the reaction coordinate, and calculating the activation energy barriers.
In Silico Studies of Interactions with Catalytic Systems
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating the complex reaction mechanisms involved in the catalytic ring-opening polymerization (ROP) of this compound and its stereoisomers, such as L-lactide. These in silico studies offer molecular-level insights into reaction pathways, transition state geometries, and energy profiles that are often difficult to probe experimentally. Such theoretical investigations are crucial for understanding catalyst behavior and designing more efficient catalytic systems for the production of polylactic acid (PLA).
A representative study in this area explored the ROP mechanism of L-lactide, a stereoisomer of this compound, catalyzed by a bifunctional N-heterocyclic carbene (NHC) bearing a hydroxyl group, using benzyl (B1604629) alcohol (BnOH) as an initiator. The investigation was performed using DFT calculations (M06-2X functional with the 6-31+G(d,p) basis set) and incorporated a solvent model (PCM for dichloromethane) to simulate realistic reaction conditions. The study elucidated a detailed, multi-step reaction pathway.
The proposed mechanism begins with the formation of a hydrogen bond between the hydroxyl group on the NHC catalyst and the benzyl alcohol initiator, creating an activated catalyst-initiator complex (INT1 ). This complex then associates with an L-lactide monomer (INT2 ). The catalytic cycle is initiated by the nucleophilic attack of the carbene carbon of the NHC on one of the carbonyl carbons of the L-lactide ring. This step proceeds through a high-energy transition state (TS1 ) to form a zwitterionic tetrahedral intermediate (INT3 ).
The key step in the ring-opening process involves the now-activated benzyl alcohol. The oxygen atom of the benzyl alcohol attacks the second carbonyl carbon of the strained tetrahedral intermediate. This concerted step, which includes the ring-opening and a proton transfer from the benzyl alcohol to the lactide's ring oxygen, proceeds via a second transition state (TS2 ). This step is identified as the rate-determining step of the entire polymerization process due to its associated energy barrier. Following this, the ring-opened product is formed, which remains complexed with the catalyst (INT4 ) before the catalyst is ultimately regenerated, allowing it to participate in the next polymerization cycle.
The relative free energies calculated for the intermediates and transition states provide a quantitative map of the reaction pathway, highlighting the energetic feasibility of each step.
Table 1: Relative Free Energies (ΔG) for the Catalytic Ring-Opening of L-Lactide
The following table summarizes the calculated relative free energies (in kcal/mol) for the key species involved in the ROP of L-lactide catalyzed by a bifunctional NHC, with the initial separated reactants (Catalyst + BnOH + L-Lactide) set as the zero-energy reference point.
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
| Reactants | Separated NHC catalyst, benzyl alcohol (BnOH), and L-lactide monomer. | 0.0 |
| INT1 | Hydrogen-bonded complex between the NHC catalyst and the BnOH initiator. | -5.9 |
| INT2 | Pre-reaction complex formed between INT1 and the L-lactide monomer. | -14.1 |
| TS1 | Transition state for the nucleophilic attack of the NHC on the L-lactide carbonyl carbon. | 15.3 |
| INT3 | Zwitterionic tetrahedral intermediate formed after the initial nucleophilic attack. | 11.2 |
| TS2 | Rate-determining transition state for the ring-opening and proton transfer involving benzyl alcohol. | 21.6 |
| INT4 | Complex of the regenerated catalyst and the newly formed open-chain ester product. | -15.8 |
| Products | Separated regenerated catalyst and the final ring-opened product. | -8.7 |
Derivatives and Analogues of 6 Methyloxane 2,5 Dione
Synthesis and Characterization of Novel Derivatives
The fundamental structure of 6-methyloxane-2,5-dione serves as a versatile scaffold for the creation of a wide array of derivatives. Researchers are actively exploring methods to introduce various substituents and to integrate the oxane-2,5-dione core into larger, more complex molecular architectures.
Substituted 6-Methyloxane-2,5-diones
The synthesis of substituted 6-methyloxane-2,5-diones often involves the cyclization of appropriately functionalized precursor molecules. For instance, the cyclodimerization of (S)-3-benzyloxy-2-hydroxypropanoic acid leads to the formation of (S,S)-3,6-bis(benzyloxymethyl)-1,4-dioxane-2,5-dione. nih.gov X-ray crystallography of this derivative reveals a pseudochair conformation of the 1,4-dioxane-2,5-dione ring, with the benzyloxymethyl side chains occupying equatorial positions. nih.gov This precise spatial arrangement is crucial for its subsequent reactivity and polymerization behavior.
Another example is the synthesis of 3-[bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione, which is typically achieved by reacting Meldrum's acid with carbon disulfide in the presence of a base like potassium carbonate. This derivative is a versatile intermediate in the synthesis of various heterocyclic compounds.
Derivatives can also be formed through reactions of the parent ring. For example, the reaction of N-allyl-o-(tert-butyl)aniline with a lactic acid derivative results in a separable mixture of diastereomeric carboxamides, which can be further transformed into enantiomerically pure anilide derivatives. nih.gov
Hybrid Systems Incorporating the Oxane-2,5-dione Core
The oxane-2,5-dione moiety is also being incorporated into hybrid molecular systems to create compounds with unique properties. A notable example is the synthesis of hybrid compounds combining tetraoxane (B8471865) with 5-phenoxy primaquine (B1584692) derivatives. mdpi.com These hybrid molecules are being investigated for their potential as antimalarial agents. mdpi.com
In the realm of materials science, hybrid systems are being developed for use as dispersants in pigment concentrates and other formulations. google.com These systems often consist of polyamine addition compounds that can be formulated as polyurethane or acrylate (B77674) dispersions. google.com
Structure-Reactivity Relationships in Derivatives
The relationship between the structure of this compound derivatives and their chemical reactivity is a key area of investigation. The nature and position of substituents on the oxane-2,5-dione ring can significantly influence the molecule's electronic properties and, consequently, its reactivity in various chemical transformations.
For example, the presence of electron-withdrawing or electron-donating groups can affect the ease of ring-opening polymerization. In a study of cyclic oxoester-thioester hybrid monomers, including 6-methyl-1,4-oxathiane-2,5-dione, the polymerizability was found to correlate with the ring strain, which is influenced by the substituents. researchgate.net
The spatial arrangement of substituents also plays a critical role. In the case of (S,S)-3,6-bis(benzyloxymethyl)-1,4-dioxane-2,5-dione, the equatorial positioning of the side chains influences how the monomer approaches the growing polymer chain during polymerization. nih.gov
Development of Chiral Derivatives for Asymmetric Synthesis
The inherent chirality of many this compound derivatives makes them attractive candidates for use in asymmetric synthesis. Chiral catalysts and auxiliaries derived from these compounds can be employed to control the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer of a desired product.
For instance, chiral DMAP (4-dimethylaminopyridine) derivatives have been developed for use in kinetic resolutions and desymmetrization reactions. msu.edu While not directly derived from this compound, the principles of using chiral catalysts are applicable. A chiral pool approach, utilizing readily available enantiomerically pure starting materials like lactic acid, has been used to synthesize atropisomeric anilides with high enantiomeric excess. nih.gov This demonstrates the potential for using chiral building blocks to create complex, stereochemically defined molecules.
The development of chiral catalysts is a rapidly advancing field, with researchers designing increasingly sophisticated molecules to achieve high levels of enantioselectivity in a wide range of chemical transformations. msu.edumdpi.com
Polymer Analogues and Copolymers Derived from this compound Monomers
One of the most significant applications of this compound and its derivatives is in the synthesis of polyesters and polydepsipeptides through ring-opening polymerization (ROP). utwente.nlnih.gov These polymers are of great interest due to their potential biodegradability and biocompatibility. nih.gov
The polymerization of morpholine-2,5-dione (B184730) derivatives, which are structurally related to 6-methyloxane-2,5-diones, can be initiated by catalysts like stannous octoate to produce alternating polydepsipeptides. utwente.nl The molecular weights and properties of the resulting polymers are highly dependent on the structure of the monomer. For example, monomers unsubstituted at the 6-position tend to yield polymers with higher molecular weights. utwente.nl
Copolymerization of this compound derivatives with other cyclic monomers, such as lactide or glycolide (B1360168), allows for the creation of copolymers with a wide range of properties. nih.govutwente.nl For example, a copolymer of (S,S)-3,6-bis(benzyloxymethyl)-1,4-dioxane-2,5-dione and L-lactide was synthesized using stannous octoate as a catalyst. nih.gov This approach enables the tuning of properties like degradation rate, mechanical strength, and thermal stability.
The table below summarizes some key research findings on the polymerization of this compound and its derivatives.
| Monomer | Polymerization Method | Catalyst/Initiator | Resulting Polymer | Key Findings | Reference |
| Morpholine-2,5-dione derivatives | Ring-Opening Polymerization (Melt) | Stannous octoate | Alternating polydepsipeptides | Monomers unsubstituted at the 6-position gave higher molecular weight polymers. | utwente.nl |
| (S,S)-3,6-bis(benzyloxymethyl)-1,4-dioxane-2,5-dione and L-lactide | Ring-Opening Copolymerization | Stannous octoate | Copolymer | High conversion of both monomers was achieved. | nih.gov |
| 6-methyl-1,4-oxathiane-2,5-dione | Anionic Ring-Opening Polymerization | Thiol/2,6-lutidine | Polythioester | Polymerizability increased with increasing ring strain. | researchgate.net |
| (S)-3-Benzylmorpholine-2,5-dione | Ring-Opening Polymerization | DBU/Thiourea | Poly(ester amide) | Well-defined homopolymers and amphiphilic block copolymers were synthesized. | db-thueringen.de |
Applications in Advanced Materials and Polymer Science
Utilization of 6-Methyloxane-2,5-dione in Polymer Synthesis
The primary method for polymerizing this compound is through ring-opening polymerization (ROP), a process that allows for significant control over the resulting polymer's characteristics. nih.govresearchgate.net This technique is favored over polycondensation reactions as it typically proceeds faster, under milder conditions, and yields polymers with predictable molecular weights and narrow molecular weight distributions. rsc.org
The homopolymerization of this compound (4-methyl-ε-caprolactone) via ROP yields poly(4-methyl-ε-caprolactone) (PMCL), an amorphous polyester (B1180765). researchgate.netnih.gov This process is often catalyzed by metal-based compounds, such as tin(II) octoate (Sn(Oct)₂), and initiated by molecules containing hydroxyl groups, like alcohols or diols. nih.gov For instance, the polymerization can be initiated using 1,4-benzenedimethanol (BDM) to produce poly(4-methyl-ε-caprolactone) diol (PMCL-DO). nih.gov The resulting PMCL is structurally similar to poly(ε-caprolactone) (PCL) but lacks its semi-crystalline nature due to the methyl substituent, rendering it an amorphous, low-glass-transition-temperature (Tg) polymer. researchgate.net This amorphous characteristic is crucial for applications requiring soft and flexible materials, such as bioelastomers for soft tissue regeneration. nih.govrsc.org
Table 1: Synthesis of Poly(4-methyl-ε-caprolactone) Diol (PMCL-DO) via Ring-Opening Polymerization
| Degree of Polymerization (Target) | Monomer (MeCL) | Initiator (BDM) | Catalyst (Sn(Oct)₂) | Reaction Time & Temp. | Resulting Polymer |
|---|
This data is illustrative of a typical synthesis process for PMCL-DO as described in the literature. nih.gov
Table 2: Monomer Reactivity Ratios for the Copolymerization of ε-Caprolactone (M₁) and 4-methyl-ε-caprolactone (M₂) researchgate.net
| Catalyst | r₁ (CL) | r₂ (MeCL) | r₁ × r₂ | Copolymer Structure |
|---|
Analogues of this compound, specifically cyclic thioesters (thiolactones), can be used to synthesize biodegradable poly(ester-alt-thioether)s. These polymers are created through the alternating anionic ring-opening copolymerization of a thiolactone with an epoxide monomer. researchgate.net This method produces polymers with a perfectly alternating structure of ester and thioether linkages in the backbone. researchgate.net The presence of thioester bonds can improve degradability compared to traditional polyesters. fu-berlin.de The synthesis can be initiated by a system such as benzyl (B1604629) alcohol with a phosphazene base, yielding controlled structures with predictable molar masses. researchgate.net The chemical recyclability of these poly(ester-alt-thioether) structures has been demonstrated, where they can be depolymerized back into functional monomers under mild conditions. researchgate.net
Table 3: Examples of Poly(ester-alt-thioether)s from Thiolactone and Epoxide Monomers researchgate.net
| Thiolactone Monomer | Epoxide Monomer | Resulting Polymer Structure | Mₙ ( g/mol ) |
|---|---|---|---|
| Non-substituted thiolactone (NHTL) | Butylene Oxide (BO) | poly(NTHL-alt-BO) | 2000 - 5000 |
The controlled nature of ring-opening polymerization allows for the synthesis of well-defined block copolymers incorporating segments of poly(methyl-caprolactone). documentsdelivered.comacs.org These advanced materials combine the distinct properties of different polymer blocks into a single macromolecule. For example, amphiphilic block copolymers of poly(ethylene oxide)-b-poly(γ-methyl-ε-caprolactone) have been synthesized for applications in aqueous media. acs.org
A common strategy involves combining ROP with other controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). documentsdelivered.comacs.org In this approach, a hydroxyl-terminated poly(caprolactone) is first synthesized via ROP. The end group is then chemically modified into a macroinitiator suitable for ATRP. This macroinitiator is subsequently used to polymerize a second monomer, like methyl methacrylate (MMA), to form di-block (PCL-b-PMMA) or tri-block (PMMA-b-PCL-b-PMMA) copolymers. documentsdelivered.comacs.org
Table 4: Synthesis of PCL-b-PMMA Block Copolymers via ROP and ATRP acs.org
| Macroinitiator | Mₙ of Macroinitiator ( g/mol ) | Mₙ of Block Copolymer ( g/mol ) | Polydispersity Index (Đ) |
|---|
Polymer Design and Tailoring Through this compound Incorporation
The incorporation of this compound into polymer chains provides a powerful tool for designing and tailoring material properties. The methyl substituent introduces specific structural features that directly influence the polymer's final characteristics.
Ring-opening polymerization is a highly efficient method for producing aliphatic polyesters with well-defined molecular weights and controlled microstructures. researchgate.net The molecular weight of the resulting polymer can be precisely controlled by adjusting the molar ratio of the monomer to the initiator. researchgate.net This control is fundamental for achieving desired material properties, as molecular weight significantly impacts thermal and mechanical performance. rsc.org
Furthermore, ROP enables the synthesis of various complex polymer architectures. By selecting appropriate initiators and synthetic strategies, a range of structures can be achieved:
Linear Polymers: Using a monofunctional initiator like a simple alcohol.
Di-block Copolymers: Synthesized by sequential monomer addition or by using a macroinitiator from a different polymer block. documentsdelivered.com
Tri-block Copolymers: Can be formed using a difunctional initiator, which allows the polymer chain to grow from both ends. documentsdelivered.comacs.org
Graft Copolymers: Achieved by creating a polymer backbone with reactive pendant groups that can initiate the polymerization of a second monomer, forming grafted side chains. nih.gov
This ability to dictate both molecular weight and architecture allows for the precise tailoring of polymers for specific, high-performance applications in fields ranging from biomedicine to advanced manufacturing. nih.gov
Functionalization of Polymer Backbones and End-Groups
The functionalization of polymers is a key strategy to impart specific chemical, physical, or biological properties. In the context of polymers derived from this compound and its analogues, such as other morpholine-2,5-diones, functionalization is primarily achieved through end-group modification. This approach allows for the precise placement of functional moieties at the termini of the polymer chains.
A powerful technique for achieving end-group functionalization is the use of a functionalized initiator during the ring-opening polymerization (ROP) process. For instance, a cyclooctyne-functionalized alcohol can be employed as an initiator for the organo-catalyzed ROP of morpholine-2,5-diones. This results in the covalent attachment of the cyclooctyne group to the α-end of the polymer chain. The presence of this reactive group opens up possibilities for post-polymerization modifications via "click" chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the conjugation of various molecules, including other polymer blocks, targeting ligands, or dyes, to the polymer chain, thereby creating materials with tailored functionalities for specific applications. nih.govresearchgate.net
While end-group functionalization is a well-established method, the direct functionalization of the polymer backbone after polymerization presents more challenges. Current research primarily focuses on the polymerization of monomers that already contain the desired functional groups rather than modifying the backbone of a pre-existing polymer chain derived from this compound.
Chemical Recycling and Depolymerization of Polymers Derived from this compound Analogues
The development of a circular economy for plastics is a critical step towards sustainability. For polymers derived from this compound analogues, such as poly(ester-amide)s (PEAs), chemical recycling through depolymerization offers a promising route to recover the constituent monomers for repolymerization. This approach creates a closed-loop system, minimizing waste and reducing the reliance on virgin feedstocks.
Several methods have been explored for the depolymerization of these PEAs. One effective technique is thermal depolymerization, where the polymer is heated under specific conditions to break it down into its constituent monomers. For example, both homopolymers and copolymers of certain PEAs can be thermally depolymerized by sublimation to recover the corresponding morpholine-2,5-dione (B184730) monomers in high purity and with excellent efficiency. upc.edu
Another avenue for chemical recycling is through catalyzed reactions. Acid-catalyzed depolymerization has been shown to facilitate the breakdown of polydepsipeptides (PDPs), which are polymers with alternating α-hydroxy acid and α-amino acid units, leading to the quantitative recovery of the pure morpholine-2,5-dione monomers. nih.gov Additionally, organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be used to catalyze the alcoholysis of PDPs, which rapidly generates the monomer precursors in quantitative yields. nih.gov
Recent research has also demonstrated the complete alkaline hydrolysis of a castor oil-based poly(ester amide), allowing for the recovery of the constituent monomers, N¹,N¹⁰-bis(3-hydroxypropyl) decanediamide and sebacic acid, with high yields. These recovered monomers can then be repolymerized to produce new PEA materials with properties equivalent to the original polymer, thus closing the recycling loop. nih.gov
Below is a data table summarizing the monomer recovery from a castor oil-based poly(ester amide) via alkaline hydrolysis:
| Recovered Monomer | Yield (%) |
| N¹,N¹⁰-bis(3-hydroxypropyl) decanediamide | 73.1 - 75.8 |
| Sebacic acid | 92.8 - 96.2 |
Data sourced from a study on the synthesis and chemical recovery of castor oil-based poly(ester amides). nih.gov
Furthermore, innovative approaches are being developed to upcycle existing biobased polymers. For instance, the aminolysis of polylactic acid (PLA), a widely used bioplastic, can produce novel diol monomers containing amide bonds. These monomers can then be used in polycondensation reactions with dicarboxylic acids to synthesize new poly(ester-amide)s with tunable properties, demonstrating a value-added recycling pathway. acs.org
The following table details the properties of poly(ester-amide)s synthesized from PLA degradation products:
| Polymer | Dicarboxylic Acid | Mn ( g/mol ) | Tg (°C) |
| PEA1 | Adipic acid | 14,800 | 12.8 |
| PEA2 | Terephthalic acid | 29,800 | 117.6 |
Mn = Number-average molecular weight, Tg = Glass transition temperature. Data sourced from a study on the chemical upcycling of PLA wastes. acs.org
These findings underscore the significant potential for creating a circular economy for polymers derived from this compound and its analogues, paving the way for the development of sustainable and high-performance materials.
Biosynthesis and Natural Occurrence if Applicable to Broader Oxane Dione Class
Investigation of Biosynthetic Pathways for Related Oxane Structures
The biosynthesis of cyclic ethers, including oxane structures, is a complex process often facilitated by specific enzymes within organisms. In fungi, for instance, iterative polyketide synthases (PKSs) are responsible for creating a wide array of natural products, including resorcylic acid lactones. nih.gov These enzymatic pathways involve the sequential condensation of small carboxylic acid units to build a polyketide chain, which is then cyclized and modified to produce the final lactone product. nih.gov The formation of the oxane ring itself can occur through mechanisms like an oxa-Michael addition on an α,β-unsaturated intermediate within a polyketide chain.
Enzymatic Synthesis and Biotransformations of Analogous Compounds
The enzymatic synthesis of lactones is a well-established field, offering environmentally benign alternatives to traditional chemical methods. numberanalytics.com Key biocatalytic routes to produce lactones include:
Baeyer-Villiger oxidations: Baeyer-Villiger monooxygenases (BVMOs) catalyze the oxidation of cyclic ketones to their corresponding lactones. nih.gov
Oxidative lactonizations: The double oxidation of 1,4- or 1,5-diols, often catalyzed by alcohol dehydrogenases (ADHs), proceeds through a hemiacetal intermediate to form the lactone. nih.gov
Reductive cyclization: Ketoesters can be cyclized reductively to form lactones. nih.gov
Enzyme cascades, combining multiple enzymes in one pot, have been developed for the synthesis of specific lactones from simple achiral substrates like acetaldehyde. rsc.org Lipases are also widely used for the kinetic resolution of racemic lactone mixtures through transesterification, yielding enantiomerically pure compounds. mdpi.com
Role of Oxane Dione (B5365651) Motifs in Natural Products
Heterocyclic compounds, including those with oxane motifs, are vital structural elements in a vast number of natural products and are often crucial for their biological activity. vulcanchem.com The oxane dione structure is a feature in various natural products, although it may be part of a more complex framework. For example, Glutaric anhydride (B1165640) (oxane-2,6-dione) has been reported in the plant Arabidopsis thaliana. nih.gov Spirocyclic systems, which can incorporate oxane dione rings, are omnipresent in natural products and are considered privileged structures in drug discovery due to their unique three-dimensional conformations.
Data Tables
Table 1: Properties of 6-Methyloxane-2,5-dione and Related Compounds
| Property | This compound | 4-Methyloxane-2,6-dione | Oxane-2,5-dione | Oxane-2,6-dione (Glutaric Anhydride) |
| CAS Number | 134936-63-3 | 4166-53-4 | 60833-12-7 achemblock.com | 108-55-9 nih.gov |
| Molecular Formula | C₆H₈O₃ | C₆H₈O₃ | C₅H₆O₃ achemblock.com | C₅H₆O₃ nih.gov |
| Molecular Weight | 128.13 g/mol | 128.13 g/mol | 114.10 g/mol plantaedb.com | 114.10 g/mol nih.gov |
| Appearance | Data not available | Off-white solid | Data not available | Data not available |
| Melting Point | Data not available | 42-46 °C | Data not available | 55-57 °C |
| Boiling Point | Data not available | 180-182 °C at 25 mmHg | Data not available | 287 °C |
| Density | Data not available | ~1.21 g/cm³ | Data not available | 1.429 g/cm³ |
Table 2: Spectroscopic Data for Related Oxane Diones
| Compound | Spectroscopic Data |
| 6-Oxaspiro[2.5]octane-5,7-dione | ¹H NMR (CDCl₃): δ 2.63 (s, 4H), 0.64 (s, 4H). ¹³C NMR (CDCl₃): δ 166.05 (carbonyl), 39.07, 11.25, 10.63. |
| Esters from Oxane-2,6-dione | The structures of cinnamyl long-chain esters synthesized from oxane-2,6-dione have been confirmed using FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy. mdpi.comnih.gov |
Emerging Research Areas and Future Outlook
Catalytic Applications of 6-Methyloxane-2,5-dione or its Derivatives
While direct catalytic applications of this compound are not yet extensively documented, its structure as a lactone (a cyclic ester) and a dione (B5365651) suggests significant potential. Research into related molecules, such as maleimide (B117702) derivatives, has shown that such scaffolds can participate in a range of organocatalytic reactions. nih.gov For instance, maleimides are often used as electrophilic acceptors in Michael additions to produce succinimides. nih.gov
Future research could explore this compound and its derivatives as novel building blocks in organocatalysis. The presence of two carbonyl groups could offer unique reactivity and stereocontrol in asymmetric synthesis. Derivatives of the oxane ring could be designed to act as chiral ligands for metal catalysts or as bifunctional organocatalysts, activating substrates through hydrogen bonding and directing their approach. The development of such catalytic systems would be a promising avenue for creating complex molecules with high efficiency and selectivity.
Advanced Mechanistic Studies using Time-Resolved Spectroscopy
Understanding the precise mechanisms of chemical reactions is fundamental to optimizing them. Advanced techniques like time-resolved spectroscopy are powerful tools for probing reaction intermediates and transition states that exist on very short timescales. Millifluidic devices, for example, have been successfully used for the time-resolved analysis of nanoparticle formation using in-situ X-ray absorption spectroscopy. nih.gov
For this compound, time-resolved spectroscopy could provide unprecedented insight into its reactivity. Potential areas of study include:
Ring-Opening Polymerization: Tracking the kinetics and intermediates during the polymerization of this compound to form polyesters. This would allow for fine-tuning of reaction conditions to control polymer chain length and properties.
Photochemical Reactions: Investigating the excited-state dynamics of this compound upon exposure to light. Quantum chemical calculations, which are often paired with spectroscopic data, can help disentangle the various photophysical and photochemical deactivation pathways. db-thueringen.de This knowledge is crucial for designing light-responsive materials or photochemically-driven reactions.
These studies would move beyond simple product analysis to provide a dynamic picture of how the molecule behaves during a chemical transformation.
High-Throughput Screening for Novel Reactions
High-Throughput Screening (HTS) has revolutionized the discovery of new drugs and reactions by enabling the rapid, parallel testing of thousands of conditions. mdpi.com This methodology uses robotics, miniaturization, and rapid data analysis to screen large compound libraries against a specific target or for a desired chemical transformation. evotec.comjapsonline.com HTS can accelerate the discovery process, identifying "hits" or optimal reaction conditions from a vast experimental space. scienceintheclassroom.org
Applying HTS to this compound could rapidly uncover novel reactivity. A typical HTS campaign might involve reacting the compound against a large library of diverse reactants and catalysts under various conditions.
Table 1: Illustrative High-Throughput Screening Campaign for this compound This table represents a hypothetical screening outcome for a novel reaction, where product formation is detected by mass spectrometry.
| Plate ID | Well | Reactant B | Catalyst | Solvent | Product Yield (%) |
| HTS-001 | A01 | Phenylboronic Acid | Pd(OAc)₂ | Dioxane | < 1 |
| HTS-001 | A02 | Aniline | Sc(OTf)₃ | Toluene | 45 |
| HTS-001 | A03 | Sodium Azide | None | DMSO | 12 |
| HTS-001 | B01 | Phenylboronic Acid | Cu(OAc)₂ | Methanol | < 1 |
| HTS-001 | B02 | Aniline | Takemoto's Catalyst | THF | 88 |
| HTS-001 | B03 | Sodium Azide | TBAF | Acetonitrile | 5 |
Such a screening approach could efficiently identify unexpected reactions and optimal conditions for the functionalization of the this compound scaffold, paving the way for new synthetic methodologies. frontiersin.org
Integration of this compound into Supramolecular Assemblies
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds. This approach allows for the creation of "smart" materials whose properties can be reversibly altered. Polymers containing quadruple hydrogen bonding units, for example, exhibit unique characteristics due to these strong, directional, yet reversible interactions. google.com
The two carbonyl groups of this compound make it an excellent candidate for integration into supramolecular assemblies as a hydrogen bond acceptor. Future research could focus on co-crystallization or co-polymerization of this compound with molecules that are strong hydrogen bond donors. This could lead to the formation of:
Coordination Polymers: By reacting with metal ions, this compound could serve as a ligand to form one-, two-, or three-dimensional metal-organic frameworks (MOFs). researchgate.net These materials have applications in gas storage, separation, and catalysis.
Self-Healing Polymers: Integrating the molecule into a polymer backbone could create materials where the reversible hydrogen bonds allow for the repair of mechanical damage.
Liquid Crystals: The specific geometry and intermolecular interactions of assemblies containing this compound could lead to new liquid crystalline phases.
Computational Design of New Reactions and Materials Featuring this compound
Computational chemistry and materials science offer powerful predictive tools for accelerating scientific discovery. d-nb.info Methods like Density Functional Theory (DFT) and computer-aided molecular design (CAMD) can be used to screen potential reactions, predict material properties, and design novel catalysts in silico, saving significant time and resources. db-thueringen.ded-nb.info
For this compound, computational approaches could be employed to:
Predict Reactivity: Calculate reaction energy barriers to predict the most likely sites of reaction and the feasibility of proposed transformations.
Design Catalysts: Model the interaction of this compound with various catalysts to design a catalyst that is optimized for a specific reaction.
Screen for Material Properties: Simulate the assembly of supramolecular structures containing this compound to predict their mechanical, thermal, or electronic properties.
Table 2: Example of a Computational Screening for Catalyst Performance This table illustrates how computational methods could be used to predict the success of different catalysts for a hypothetical ring-opening reaction of this compound.
| Catalyst Candidate | Computational Method | Calculated Activation Energy (kJ/mol) | Predicted Yield |
| Catalyst A (Thiourea-based) | DFT (B3LYP/6-31G) | 85 | Low |
| Catalyst B (Scandium-based) | DFT (B3LYP/6-31G) | 52 | High |
| Catalyst C (Chiral Amine) | DFT (B3LYP/6-31G) | 70 | Moderate |
| Catalyst D (Phosphine) | DFT (B3LYP/6-31G) | 110 | Very Low |
By guiding experimental work, computational design represents a key strategy for efficiently exploring and harnessing the chemical potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
